1-(3-Aminopyridin-4-yl)propan-1-one
Description
1-(3-Aminopyridin-4-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one moiety linked to a pyridine ring substituted with an amino group at the 3-position. For instance, 1-(3-Aminophenyl)propan-1-one (CAS 1197-05-3) shares a similar propan-1-one backbone but replaces the pyridine ring with a phenyl group . Such variations influence physicochemical and biological behaviors, as seen in related compounds like 4-fluoromethcathinone (4-FMC) and 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) .
Properties
CAS No. |
161872-00-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 |
InChI Key |
LLTVFCWYYKOQIK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=NC=C1)N |
Canonical SMILES |
CCC(=O)C1=C(C=NC=C1)N |
Synonyms |
1-Propanone,1-(3-amino-4-pyridinyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Solubility: 4-FMC hydrochloride is water-soluble, while No. 2158’s hydroxyl and pyridine groups may enhance polarity and solubility compared to purely aromatic analogs .
- Stability: The amino group in 1-(3-Aminopyridin-4-yl)propan-1-one could increase susceptibility to oxidation compared to halogenated derivatives like 4-FMC .
Table 2: Physicochemical Data
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